Quantified Lipophilicity Differentiation of 5-Isopropylcytidine 5'-monophosphate Versus Unmodified CMP and 5-Methyl-CMP
The isopropyl substituent at the C5 position of the cytosine base confers a quantifiably higher lipophilicity relative to both unmodified cytidine 5'-monophosphate (CMP) and the smaller 5-methyl analog. Computational logP values derived from the ZINC database demonstrate that 5-isopropylcytidine 5'-monophosphate exhibits a logP of -1.814, compared with -2.138 for 5-methylcytidine 5'-monophosphate (ZINC53683428) and -3.4 for unmodified CMP (SIELC). This represents a ΔlogP of +0.324 versus the methyl analog and approximately +1.586 versus unmodified CMP [1][2][3].
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | -1.814 |
| Comparator Or Baseline | 5-Methylcytidine 5'-monophosphate: -2.138; Cytidine 5'-monophosphate (CMP): -3.4 |
| Quantified Difference | ΔlogP = +0.324 vs. 5-methyl-CMP; ΔlogP ≈ +1.586 vs. unmodified CMP |
| Conditions | In silico prediction (ZINC database algorithm); values sourced from ZINC and SIELC databases |
Why This Matters
Increased lipophilicity of nearly 1.6 log units relative to CMP predicts enhanced membrane permeability and altered cellular uptake kinetics, which directly impacts experimental design in cell-based nucleotide delivery studies and influences procurement selection when passive diffusion characteristics are critical.
- [1] ZINC Database. 5-Isopropylcytidine 5'-monophosphate (ZINC58649875). logP = -1.814. Accessed May 2026. View Source
- [2] ZINC15 Database. 5-Methylcytidine-5'-Monophosphate (ZINC53683428). logP = -2.138. Accessed May 2026. View Source
- [3] SIELC Technologies. Cytidine Monophosphate Compound Data. logP = -3.4. Accessed May 2026. View Source
